(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The presence of the hydrochloride group enhances its solubility in water, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenol with an amine, followed by cyclization with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Methylpyrrolidine hydrochloride: Shares structural similarities but differs in the ring structure and functional groups.
Androprostamine: Another compound with a similar heterocyclic structure but different biological activities.
Uniqueness
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it particularly useful in applications requiring high solubility and specific reactivity profiles.
Properties
Molecular Formula |
C9H12ClNO |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
(3R)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-6-11-9-5-3-2-4-8(9)10-7;/h2-5,7,10H,6H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
ZKENDBUYUJMRKX-OGFXRTJISA-N |
Isomeric SMILES |
C[C@@H]1COC2=CC=CC=C2N1.Cl |
Canonical SMILES |
CC1COC2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
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